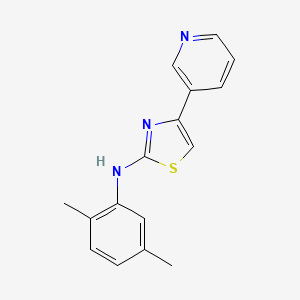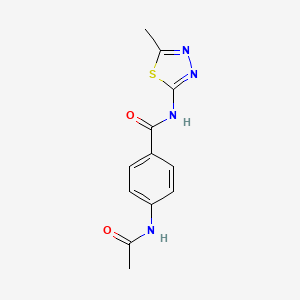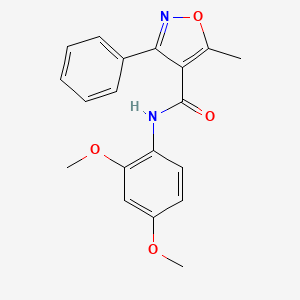![molecular formula C15H14F2N2OS B5773645 N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea, also known as DBT, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. DBT belongs to the class of thiourea derivatives, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system by enhancing the production of cytokines, which are involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, this compound has been extensively studied, which provides a wealth of information on its biological activities and mechanisms of action. However, this compound also has some limitations for lab experiments. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, this compound has been reported to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea. One area of interest is the development of this compound derivatives with improved efficacy and selectivity. Another area of interest is the elucidation of the mechanism of action of this compound, which can provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which is essential for its development as a therapeutic agent.
Métodos De Síntesis
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea can be synthesized by reacting benzyl isothiocyanate with 2-(difluoromethoxy)aniline in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a melting point of 144-145°C. The purity of this compound can be confirmed by analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antiviral, and antifungal activities. This compound has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, this compound has been reported to exhibit antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
1-benzyl-3-[2-(difluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c16-14(17)20-13-9-5-4-8-12(13)19-15(21)18-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWFIAGZNKYWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

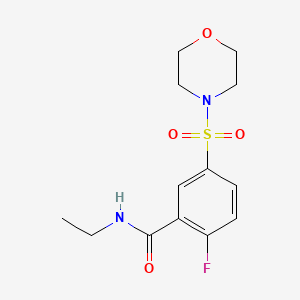
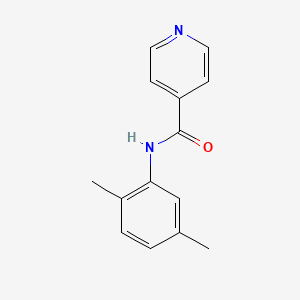
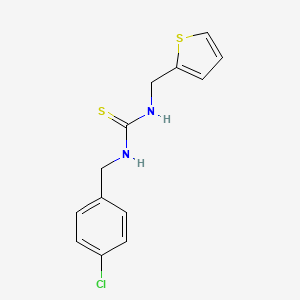
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)
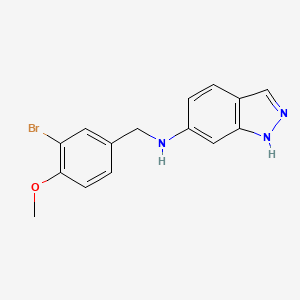

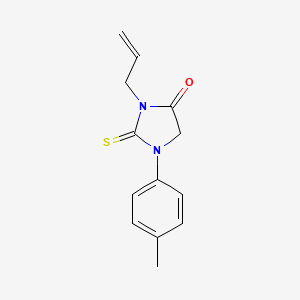
![1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
